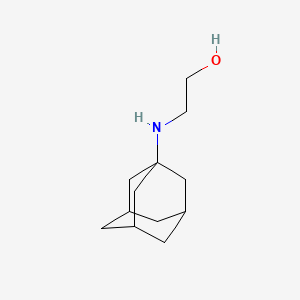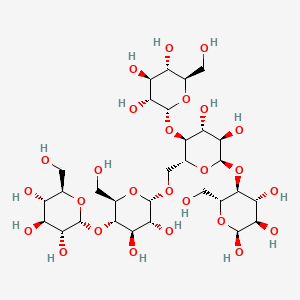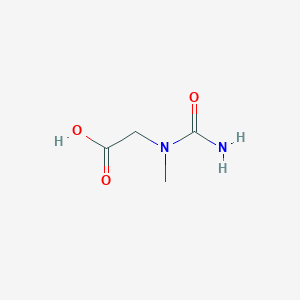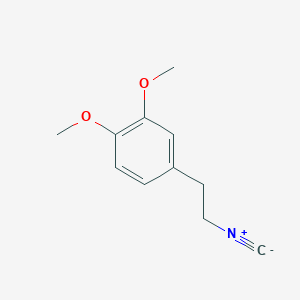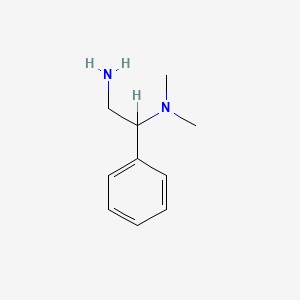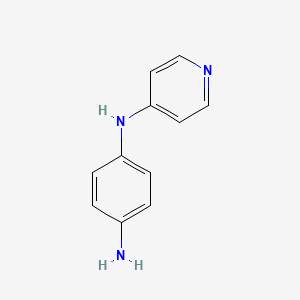
4-N-pyridin-4-ylbenzene-1,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of related pyridine-containing aromatic diamines involves multi-step reactions starting from basic aromatic compounds such as 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene, leading to complex diamines with pyridine units. These compounds are synthesized using reactions that introduce pyridine rings, ether linkages, and amine groups, resulting in molecules with potential applications in polymer synthesis and materials science (Huang et al., 2017).
Molecular Structure Analysis
The molecular structures of compounds structurally similar to "4-N-pyridin-4-ylbenzene-1,4-diamine" show significant interactions such as C–H⋯N, C–H⋯π, and π⋯π, which play crucial roles in their crystal packing. These interactions, along with the orthogonal disposition of pyridine residues to the bridging groups, define the stability and crystalline nature of these compounds (Lai et al., 2006).
Chemical Reactions and Properties
Pyridine-containing aromatic diamines undergo various chemical reactions, including polycondensation with aromatic dianhydrides, leading to the formation of polyimides. These reactions are facilitated by the active amine groups in the diamine monomers, resulting in polymers with high thermal stability, solubility in organic solvents, and excellent mechanical properties. The incorporation of pyridine units contributes to the polymers' hydrophobicity and amorphous structure, enhancing their application potential in high-performance materials (Zhou et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and hydrophobicity, are influenced by their molecular structure. Polymers derived from these diamines exhibit good solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and excellent hydrophobicity, as indicated by high contact angles. These properties make the compounds suitable for applications requiring materials that withstand high temperatures and are resistant to water (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards polycondensation and the ability to form complex molecular structures, highlight the versatility of "4-N-pyridin-4-ylbenzene-1,4-diamine" and its derivatives. These compounds' inherent reactivity and structural features enable the synthesis of polymers with desirable properties for various applications, including materials science, electronics, and photonics. The presence of pyridine and benzene rings, combined with amine functionalities, allows for the design of polymers with tailored properties for specific applications (Zhou et al., 2018).
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in synthesizing novel organosoluble poly(pyridine-imide) polymers with excellent thermal stability and unique optical properties (Liaw, Wang, & Chang, 2007).
- It serves as a key ingredient in the synthesis of new aromatic diamine monomers for producing polyimides, noted for their solubility and thermal stability (Huang et al., 2017).
Applications in Material Science
- The compound is used in creating materials with high dielectric constants and good film-forming abilities, useful in electronic applications (Wang et al., 2008).
- Research shows its utility in developing polyimides with excellent hydrophobicity, important for applications in coatings and membranes (Zhou et al., 2018).
Novel Chemical Properties
- Studies have reported on the compound's role in forming polyimides with unique fluorescent properties, indicating potential use in sensors and optical devices (Liaw, Liaw, & Yu, 2001).
- It has been instrumental in the development of new fluorinated polyamides, offering insights into advanced materials with special properties like low moisture absorption and high thermal stability (Liu et al., 2013).
Crystallography and Spectroscopy
- Research into the crystal structure and spectroscopic properties of compounds involving 4-N-pyridin-4-ylbenzene-1,4-diamine provides foundational knowledge for further exploration in crystal engineering and molecular design (Kolev et al., 2009).
Luminescent Sensors
- There is evidence of its use in lanthanide-MOFs (Metal-Organic Frameworks) for developing selective luminescent sensors, demonstrating the versatility of these compounds in analytical chemistry (Zhang et al., 2018).
Safety And Hazards
Future Directions
The future directions for research on 4-N-pyridin-4-ylbenzene-1,4-diamine could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more studies could be conducted to better understand its safety and hazards .
properties
IUPAC Name |
4-N-pyridin-4-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFGRYYEROKAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301854 | |
| Record name | MLS002920717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-pyridin-4-ylbenzene-1,4-diamine | |
CAS RN |
60172-08-9 | |
| Record name | MLS002920717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




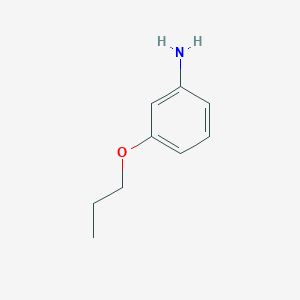
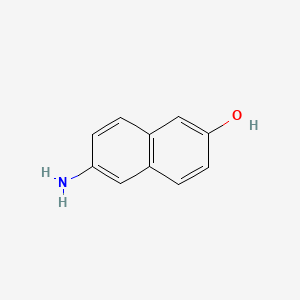
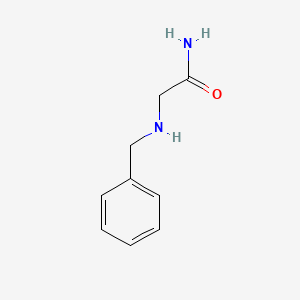
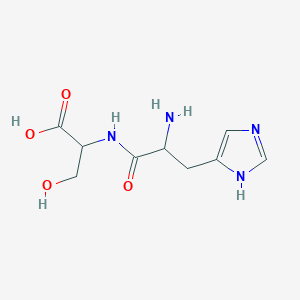
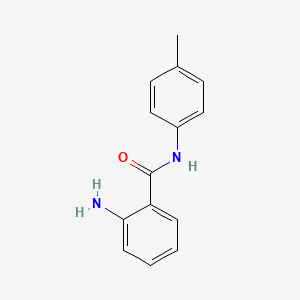
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
